molecular formula C14H8N2O5 B14321284 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- CAS No. 111858-63-0

2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)-

Cat. No.: B14321284
CAS No.: 111858-63-0
M. Wt: 284.22 g/mol
InChI Key: HZLIHXZPRJNPRW-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a benzoxazolone core structure with a 4-nitrobenzoyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- typically involves the condensation of 4-nitrobenzoyl chloride with 2(3H)-benzoxazolone. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazolone core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Reduction: 6-(4-aminobenzoyl)-2(3H)-benzoxazolone.

    Oxidation: Oxidized derivatives of the benzoxazolone core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The benzoxazolone core may also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Benzoxazolone, 6-(4-aminobenzoyl)-
  • 2(3H)-Benzoxazolone, 6-(4-methoxybenzoyl)-

Uniqueness

2(3H)-Benzoxazolone, 6-(4-nitrobenzoyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with potential therapeutic applications.

Properties

CAS No.

111858-63-0

Molecular Formula

C14H8N2O5

Molecular Weight

284.22 g/mol

IUPAC Name

6-(4-nitrobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H8N2O5/c17-13(8-1-4-10(5-2-8)16(19)20)9-3-6-11-12(7-9)21-14(18)15-11/h1-7H,(H,15,18)

InChI Key

HZLIHXZPRJNPRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)NC(=O)O3)[N+](=O)[O-]

Origin of Product

United States

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